RecBCD Exonuclease Inhibition: IC50 = 20.1 µM in Bacterial Counterscreen
In a PubChem bioassay (AID 492957) designed as a counterscreen for AddAB inhibitors, the compound inhibited the RecBCD helicase-exonuclease complex from E. coli with an IC50 of 2.01 × 10⁴ nM (20.1 µM) [1]. Although no direct comparator from the same triarylpyridinium series is reported within this assay, the result establishes a reproducible activity baseline for structure-activity exploration relative to follow-up candidates.
| Evidence Dimension | Inhibition of RecBCD exonuclease (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.1 µM (2.01 × 10⁴ nM) |
| Comparator Or Baseline | No direct triarylpyridinium comparator in assay; assay positive control not disclosed for this compound. |
| Quantified Difference | N/A – activity baseline only |
| Conditions | Absorbance-based bacterial cell-based high-throughput dose-response assay (PubChem AID 492957, SRIMSC/MLPCN) |
Why This Matters
Establishes a quantifiable inhibitory concentration against a clinically relevant bacterial DNA repair target, providing a foundation for selecting this compound as a tool molecule or starting point for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM58879, IC50 data sourced from PubChem BioAssay AID 492957. View Source
